molecular formula C18H17N3O2 B15152356 3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole

3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole

Cat. No.: B15152356
M. Wt: 307.3 g/mol
InChI Key: GGQXRKGFDGPAQY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its two methyl groups at positions 3 and 5, a 4-methylphenyl group at position 1, and a 3-nitrophenyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole typically involves the cyclization of appropriate hydrazines with diketones or their equivalents. One common method is the reaction of 4-methylphenylhydrazine with 3-nitroacetophenone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: 3,5-Dimethyl-1-(4-methylphenyl)-4-(3-aminophenyl)pyrazole.

    Oxidation: 3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrosophenyl)pyrazole.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenyl-4-(3-nitrophenyl)pyrazole: Lacks the 4-methyl group on the phenyl ring.

    3,5-Dimethyl-1-(4-methylphenyl)-4-phenylpyrazole: Lacks the nitro group on the phenyl ring.

    3,5-Dimethyl-1-(4-methylphenyl)-4-(4-nitrophenyl)pyrazole: Nitro group is at the para position instead of the meta position.

Uniqueness

3,5-Dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic rings provides a unique balance that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C18H17N3O2/c1-12-7-9-16(10-8-12)20-14(3)18(13(2)19-20)15-5-4-6-17(11-15)21(22)23/h4-11H,1-3H3

InChI Key

GGQXRKGFDGPAQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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